3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(3,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
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Overview
Description
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(3,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE is a complex organic compound with the molecular formula C19H18Cl5N3O4S. It is known for its unique chemical structure, which includes multiple methoxy groups and chlorinated aromatic rings. This compound is often used in early discovery research due to its rare and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(3,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. The process includes:
Formation of the Benzamide Core: This involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Trichloroethyl Group: The benzamide is then reacted with trichloroacetyl chloride in the presence of a base to introduce the trichloroethyl group.
Attachment of the Dichloroanilino Group: Finally, the compound is reacted with 3,4-dichloroaniline in the presence of a coupling agent to form the final product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of hazardous reagents and maintaining reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(3,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The trichloroethyl group can be reduced to form a dichloroethyl group.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dichloroethyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(3,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(3,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Modulating Signaling Pathways: Affecting various cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
- 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
- 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,4-DIBROMO-6-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
Uniqueness
The uniqueness of 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(3,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE lies in its specific combination of functional groups and the spatial arrangement of its atoms, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl5N3O4S/c1-29-13-6-9(7-14(30-2)15(13)31-3)16(28)26-17(19(22,23)24)27-18(32)25-10-4-5-11(20)12(21)8-10/h4-8,17H,1-3H3,(H,26,28)(H2,25,27,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYFDBZAVHNQGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl5N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303062-83-1 |
Source
|
Record name | 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(3,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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